Tanzisertib is classified as a small molecule drug candidate developed by Celgene Corporation. It belongs to the category of kinase inhibitors, specifically targeting the JNK signaling pathway, which plays a crucial role in cellular stress responses and inflammation.
The synthesis of Tanzisertib involves several key steps, typically starting with the preparation of key intermediates. The process includes:
The synthetic route is designed to optimize yield and purity while minimizing the complexity of the procedure .
Tanzisertib's molecular formula is with a molecular weight of approximately 256.31 g/mol. The compound features an indolinone structure with specific substituents that contribute to its inhibitory activity against JNK3. The 3D structure can be visualized through computational modeling techniques, which help in understanding its binding interactions with the target protein .
The chemical reactivity of Tanzisertib primarily involves:
These reactions are carefully controlled to ensure high selectivity and yield during synthesis .
Tanzisertib exerts its pharmacological effects by inhibiting the activity of JNK3, a member of the c-Jun N-terminal kinase family. This inhibition disrupts the phosphorylation cascade involved in cellular stress responses, leading to:
The mechanism involves direct binding to the ATP-binding site of JNK3, thereby preventing substrate phosphorylation .
Tanzisertib exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems .
Tanzisertib has potential applications in:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1